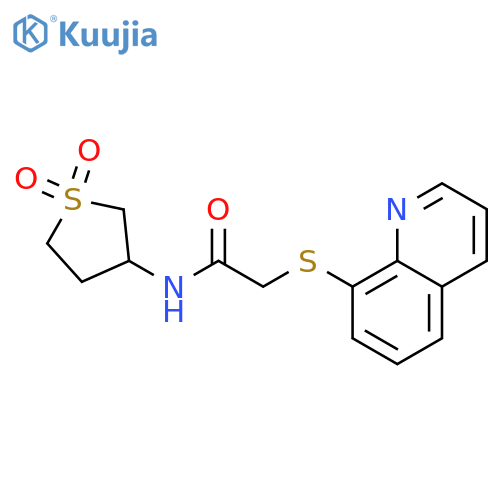

Cas no 712307-26-1 (N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide)

712307-26-1 structure

商品名:N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide

CAS番号:712307-26-1

MF:C15H16N2O3S2

メガワット:336.429141044617

CID:6509601

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide

- N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide

-

- インチ: 1S/C15H16N2O3S2/c18-14(17-12-6-8-22(19,20)10-12)9-21-13-5-1-3-11-4-2-7-16-15(11)13/h1-5,7,12H,6,8-10H2,(H,17,18)

- InChIKey: LBWSBCWQXGFVQD-UHFFFAOYSA-N

- ほほえんだ: C(NC1CCS(=O)(=O)C1)(=O)CSC1=C2C(=CC=C1)C=CC=N2

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1775-0016-2μmol |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide |

712307-26-1 | 90%+ | 2μl |

$85.5 | 2023-05-17 | |

| Life Chemicals | F1775-0016-2mg |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide |

712307-26-1 | 90%+ | 2mg |

$88.5 | 2023-05-17 | |

| Life Chemicals | F1775-0016-3mg |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide |

712307-26-1 | 90%+ | 3mg |

$94.5 | 2023-05-17 | |

| Life Chemicals | F1775-0016-1mg |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide |

712307-26-1 | 90%+ | 1mg |

$81.0 | 2023-05-17 |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

712307-26-1 (N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(quinolin-8-ylsulfanyl)acetamide) 関連製品

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 157047-98-8(Benzomalvin C)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量